molecular formula C14H12FN3O3S B2956299 (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 477294-98-7

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2956299
CAS No.: 477294-98-7
M. Wt: 321.33
InChI Key: GUDGBTCYPMDVOV-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound designed for specialized biochemical and pharmacological research. Its structure incorporates a 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester group, a functionality well-known in bioconjugation chemistry for forming stable bonds with primary amines, such as those in lysine residues of proteins . This makes the compound a valuable tool for probing and crosslinking in proteomics and cellular biology studies. The molecule also features a 6-fluoro-3-methylbenzo[d]thiazole scaffold, a heterocyclic system often associated with diverse biological activities. Research on structurally similar benzo[d]thiazole and dioxopyrrolidine derivatives has demonstrated potential in areas such as enhancing monoclonal antibody production in cell cultures and exhibiting antimicrobial and anthelmintic properties . The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers can leverage this compound to investigate new therapeutic leads or develop novel biochemical probes. It is supplied for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3S/c1-17-9-3-2-8(15)6-10(9)22-14(17)16-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGBTCYPMDVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, also known by its CAS number 477294-98-7, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12FN3O3S
  • Molecular Weight : 321.33 g/mol
  • IUPAC Name : 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Biological Activity Overview

Research indicates that compounds structurally related to (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit a variety of biological activities including anticonvulsant and antinociceptive effects.

Anticonvulsant Activity

A study demonstrated that related hybrid compounds derived from pyrrolidine derivatives showed significant anticonvulsant properties in various models:

  • Maximal Electroshock (MES) Test : The lead compound exhibited an ED50 of 23.7 mg/kg.
  • Pentylenetetrazole-Induced Seizures : The ED50 was recorded at 59.4 mg/kg.

These effects are believed to be mediated through the inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor, which plays a crucial role in pain perception and seizure activity .

Antinociceptive Activity

The same class of compounds has also shown promise in alleviating pain:

  • Formalin-Induced Tonic Pain : The lead compound demonstrated significant efficacy, suggesting its potential use in treating neuropathic pain conditions.

The biological activities of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide can be attributed to several mechanisms:

  • Sodium Channel Inhibition : By blocking sodium channels, the compound may reduce neuronal excitability.
  • TRPV1 Antagonism : This receptor is involved in pain signaling; antagonism can lead to reduced pain perception.
  • Multi-target Interaction : The compound may interact with multiple biological targets, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Study ReferenceCompound TestedKey Findings
Hybrid Pyrrolidine DerivativesPotent anticonvulsant activity; effective in MES and PTZ models.
(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamideDemonstrated significant antinociceptive effects in animal models.
EAAT2 ModulatorShowed drug-like properties and antiseizure activity in vivo.

Scientific Research Applications

(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, also known by its CAS number 477294-98-7, is a chemical compound with potential biological activities, and is offered by BenchChem for research purposes.

Basic Information

  • IUPAC Name: 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
  • Molecular Formula: C14H12FN3O3SC_{14}H_{12}FN_3O_3S
  • Molecular Weight: 321.33 g/mol

Biological Activities

Research suggests that compounds related in structure to (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit various biological activities:

  • Anticonvulsant Activity: Pyrrolidine derivatives have shown anticonvulsant properties in studies. A lead compound demonstrated an ED50 of 23.7 mg/kg in the Maximal Electroshock (MES) test and an ED50 of 59.4 mg/kg in Pentylenetetrazole-induced seizures. These anticonvulsant effects may be due to the inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor.
  • Antinociceptive Activity: Related compounds have shown potential in alleviating pain. The lead compound displayed significant efficacy in Formalin-Induced Tonic Pain tests, suggesting its potential use in treating neuropathic pain conditions.

Research Applications and Disclaimer

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

A closely related compound, 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS: 897492-06-7), shares the same pyrrolidinone-acetamide backbone but differs in benzothiazole substituents (3-propyl vs. 6-fluoro-3-methyl). Key comparisons include:

Property Target Compound 3-Propyl Analogue
Benzothiazole Substituents 6-fluoro, 3-methyl 3-propyl
Polarity Higher (due to electronegative fluorine) Lower (propyl increases lipophilicity)
Steric Effects Moderate (methyl group) High (bulky propyl group)
Safety Precautions Likely similar handling (avoid heat/ignition sources) P210: Avoid heat/sparks

The fluorine atom in the target compound may enhance binding affinity to polar biological targets compared to the hydrophobic propyl group. Conversely, the propyl analogue’s increased lipophilicity could improve membrane permeability .

Functional Group Comparisons

Cephalosporin derivatives (e.g., 1-methylpyrrolidinium chloride-linked cephalosporins) share a pyrrolidine-related moiety but are structurally distinct due to their β-lactam antibiotic backbone . Unlike the target compound’s lactam (pyrrolidinone), cephalosporins feature a bicyclic β-lactam structure critical for antibacterial activity. This highlights the diversity of pyrrolidine-derived functionalities in drug design.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this compound?

Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated in analogous acetamide derivatives (e.g., using Cu(OAc)₂ catalysis in a tert-BuOH/H₂O solvent system) . Alternatively, amide coupling reactions (e.g., carbodiimide-mediated coupling of carboxylic acids with amines) are effective, as shown in the synthesis of structurally similar thiazol-2-yl acetamides . Key steps include monitoring reaction progress via TLC, purification by recrystallization (ethanol), and characterization via spectroscopic methods.

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR (¹H and ¹³C) provides structural details (e.g., aromatic proton environments, methyl groups, and triazole/thiazole protons) .
  • HRMS confirms molecular weight and fragmentation patterns (e.g., [M + H]+ calculated vs. observed) .
  • Elemental analysis validates purity and stoichiometry .

Advanced: How can X-ray crystallography resolve molecular conformation and packing?

Answer:
Single-crystal X-ray diffraction reveals dihedral angles between aromatic systems (e.g., 79.7° between dichlorophenyl and thiazol rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) . Such data inform stability, solubility, and potential co-crystal design.

Advanced: How to optimize reaction conditions using Design of Experiments (DoE)?

Answer:
Apply flow chemistry principles to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) and model responses (yield, purity) statistically . For example, Omura-Sharma-Swern oxidation optimizations in flow systems reduce side reactions and improve reproducibility .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs?

Answer:

  • Substituent variation : Modify the dioxopyrrolidinyl, benzo[d]thiazol, or acetamide moieties to assess impacts on bioactivity .
  • Computational docking : Compare binding poses of analogs (e.g., triazole-thiazole derivatives) with target proteins to identify critical interactions .
  • In vitro assays : Test modified analogs for activity shifts, correlating with structural changes .

Basic: How is batch purity validated during synthesis?

Answer:

  • TLC monitors reaction progression (hexane:ethyl acetate, 8:2) .
  • HPLC quantifies impurities.
  • Melting point analysis detects polymorphic variations .
  • Recrystallization (e.g., ethanol) ensures high purity .

Advanced: What computational methods predict binding mechanisms?

Answer:

  • Molecular docking (e.g., AutoDock Vina) models interactions between the compound and target proteins, guided by crystallographic data .
  • Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time .
  • QSAR models link structural descriptors (e.g., logP, H-bond donors) to activity .

Advanced: How to address discrepancies in NMR or HRMS data?

Answer:

  • Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals and assigns carbons unambiguously .
  • High-resolution HRMS (≤1 ppm error) validates molecular formulas .

Basic: What key functional groups influence reactivity?

Answer:

  • 2,5-Dioxopyrrolidin-1-yl : Electron-deficient carbonyl groups participate in nucleophilic substitutions .
  • 6-Fluoro-3-methylbenzo[d]thiazol : Fluorine enhances lipophilicity; thiazole nitrogen enables H-bonding .
  • Acetamide backbone : NH group facilitates hydrogen bonding with biological targets .

Advanced: How to design analogs with improved pharmacokinetics?

Answer:

  • Introduce polar groups (e.g., hydroxyl, sulfonamide) to enhance solubility .
  • Fluorine substitution improves metabolic stability and membrane permeability .
  • Prodrug strategies (e.g., esterification of carboxyl groups) enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.